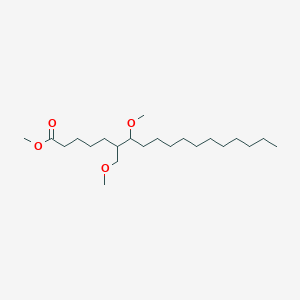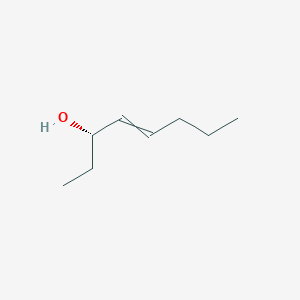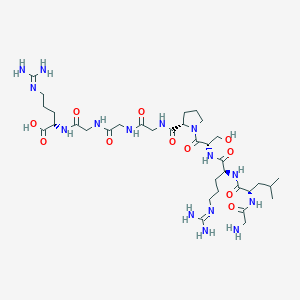![molecular formula C18H24N2O B12579122 Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613661-06-6](/img/structure/B12579122.png)
Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[(6-bicyclo[221]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a bicyclo[221]heptane moiety, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring through cyclization reactions, followed by the introduction of the bicyclo[2.2.1]heptane and pyridinyl groups via nucleophilic substitution or addition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, onto the pyrrolidine or pyridinyl rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, alkyl groups The reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures to optimize the reaction rates and yields
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activities. The bicyclo[2.2.1]heptane moiety provides rigidity to the molecule, enhancing its binding affinity and selectivity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with applications in medicinal chemistry.
Bicyclo[2.2.1]heptane derivatives: Compounds containing the bicyclo[2.2.1]heptane moiety, used in various chemical and pharmaceutical applications.
Pyridinyl compounds: Molecules with pyridinyl groups, widely used in drug discovery and development
Uniqueness
Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is unique due to its combination of the pyrrolidine ring, bicyclo[2.2.1]heptane moiety, and pyridinyl group. This structural arrangement provides a balance of flexibility and rigidity, allowing for specific interactions with biological targets. Additionally, the presence of multiple functional groups enables diverse chemical modifications, making it a versatile compound for various applications .
特性
CAS番号 |
613661-06-6 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
[6-(2-bicyclo[2.2.1]heptanyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H24N2O/c1-12-3-2-8-20(12)18(21)15-6-7-17(19-11-15)16-10-13-4-5-14(16)9-13/h6-7,11-14,16H,2-5,8-10H2,1H3 |
InChIキー |
YBWAPLKOPRGDPJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C3CC4CCC3C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)


![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)



![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
